Glycochenodeoxycholic acid
Overview
Description
Glycochenodeoxycholic acid is a bile salt formed in the liver from chenodeoxycholic acid and glycine, typically found as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . This compound plays a crucial role in the digestion and absorption of dietary fats.
Mechanism of Action
Target of Action
Glycochenodeoxycholic acid (GCDCA) is a bile salt formed in the liver from chenodeoxycholate and glycine . The primary targets of GCDCA are the 7-alpha-hydroxysteroid dehydrogenase in Escherichia coli (strain K12) and several transporters including OATP1B1, OATP1B3, and NTCP .
Mode of Action
GCDCA acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the uptake and distribution of various substances within the body .
Biochemical Pathways
GCDCA plays a key role in gut metabolism, cell signaling, and microbiome composition . It is metabolized by enzymes derived from intestinal bacteria, which is critically important for maintaining a healthy gut microbiota, balanced lipid and carbohydrate metabolism, insulin sensitivity, and innate immunity .
Pharmacokinetics
The pharmacokinetics of GCDCA involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that GCDCA-3G is a highly sensitive and specific endogenous biomarker for identifying impaired OATP1B1 activity .
Result of Action
The action of GCDCA results in the solubilization of fats for absorption . This facilitates the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .
Action Environment
The action of GCDCA is influenced by environmental factors such as the gut microbiota . The gut microbiota contributes to the regulation and synthesis of bile acids, including GCDCA, and also affects their physiochemical properties . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of GCDCA .
Biochemical Analysis
Biochemical Properties
Glycochenodeoxycholic acid acts as a detergent to solubilize fats for absorption . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7-alpha-hydroxysteroid dehydrogenase, which is involved in its metabolism . This compound also interacts with proteins involved in bile acid transport and signaling, such as the bile salt export pump (BSEP) and the farnesoid X receptor (FXR). These interactions are essential for the regulation of bile acid homeostasis and lipid metabolism.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in hepatocytes by modulating intracellular protein kinase C (PKC) activity . It also affects the expression of genes involved in lipid metabolism and inflammation, thereby influencing cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This activation leads to the inhibition of bile acid synthesis and the promotion of bile acid excretion. This compound also interacts with other nuclear receptors and signaling pathways, such as the G-protein-coupled bile acid receptor (TGR5), to modulate cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to sustained activation of FXR and other signaling pathways, resulting in long-term changes in gene expression and cellular metabolism . Additionally, this compound can undergo degradation over time, which may affect its potency and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote lipid absorption and improve metabolic health. At high doses, this compound can induce toxicity and adverse effects, such as liver fibrosis and inflammation . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in the liver from chenodeoxycholic acid and glycine and is subsequently conjugated with taurine or glycine to form bile salts . These bile salts are then secreted into the bile and play a crucial role in the digestion and absorption of dietary fats. This compound also interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes, which further modify its structure and function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported by the bile salt export pump (BSEP) from hepatocytes into the bile . Additionally, this compound can bind to proteins such as albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and the bile canaliculi of hepatocytes. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of this compound within these subcellular compartments is essential for its activity and function in bile acid metabolism and lipid digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid is synthesized in the liver through the conjugation of chenodeoxycholic acid with glycine . The reaction involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of glycine.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of bile acids from animal sources, followed by chemical conjugation with glycine under controlled conditions . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycochenodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Glycochenodeoxycholic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chenodeoxycholic Acid: The parent compound from which glycochenodeoxycholic acid is derived.
Glycocholic Acid: Another bile salt formed by the conjugation of cholic acid with glycine.
Taurochenodeoxycholic Acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.
Uniqueness: this compound is unique due to its specific conjugation with glycine, which influences its solubility and absorption properties . This distinct structure allows it to play a specialized role in the digestion and absorption of dietary fats .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-GYPHWSFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020165 | |
Record name | Glycochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00315 mg/mL | |
Record name | Glycochenodeoxycholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
640-79-9 | |
Record name | Glycochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycochenodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycochenodeoxycholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOCHENODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research papers primarily focus on the biological activity and implications of GCDCA rather than its material compatibility and stability in a broader material science context.
ANone: GCDCA is a bile acid and does not possess inherent catalytic properties like enzymes. Its role in biological systems revolves around facilitating digestion and absorption of fats and fat-soluble vitamins, as well as influencing signaling pathways.
A: While the provided abstracts don't mention specific computational studies on GCDCA, computational techniques like molecular docking and molecular dynamics simulations can be valuable tools to explore its interactions with targets like the Tissue Factor:Factor VIIa complex or the murine norovirus capsid protein [, ].
ANone: While the provided abstracts don't explicitly focus on the dissolution and solubility of GCDCA, these physicochemical properties can significantly impact its bioavailability and biological activity. Factors like pH, presence of bile salts, and lipid composition of the surrounding environment can influence GCDCA's solubility and, consequently, its absorption and distribution within the body.
A: Validation of analytical methods for GCDCA, like those employing HPLC or RIA [, ], typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantification limit. These validation steps ensure the reliability and reproducibility of the analytical data generated.
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